
UNC2025
Overview
Description
UNC2025 is a potent, ATP-competitive, orally bioavailable small-molecule inhibitor targeting MERTK (Mer tyrosine kinase) and FLT3 (FMS-like tyrosine kinase 3). It was developed through structural optimization of its predecessor, UNC1062, to improve pharmacokinetic (PK) properties and selectivity . This compound exhibits IC50 values of 0.8 nM for MERTK and 0.74 nM for FLT3, with >45-fold selectivity over other TAM family kinases (TYRO3, AXL) and minimal off-target effects across a panel of 305 kinases . Preclinical studies highlight its ability to inhibit tumor growth, induce apoptosis, and reduce colony formation in leukemia, glioblastoma (GBM), and other malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UNC2025 involves several key steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One of the synthetic routes involves the reaction of 1-((2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-4-methylpiperazine with other reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions and using advanced techniques for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: UNC2025 undergoes various chemical reactions, including phosphorylation inhibition and binding to specific kinase targets. It is particularly effective in inhibiting the phosphorylation of Mer and FLT3 .
Common Reagents and Conditions: The compound is tested in various cell lines and conditions to evaluate its efficacy. For example, in B-ALL 697 cell lysates, this compound inhibits Mer activity with an IC50 of 0.05 nanomolar .
Major Products Formed: The major products formed from the reactions involving this compound are typically the phosphorylated or inhibited forms of the target kinases, leading to reduced cell proliferation and increased apoptosis .
Scientific Research Applications
Preclinical Studies
UNC2025 has demonstrated significant therapeutic efficacy in various preclinical models:
- Leukemia Models : In studies involving ALL and AML cell lines, this compound inhibited pro-survival signaling and induced apoptosis. Approximately 30% of primary leukemia patient samples were sensitive to this compound, particularly within the AML and T-ALL subsets .
- Xenograft Models : In vivo experiments showed that this compound treatment resulted in dose-dependent reductions in tumor burden and improved median survival rates. For instance, xenograft models using patient-derived AML samples exhibited significant disease regression following treatment with this compound .
Case Studies
-
Acute Myeloid Leukemia (AML) :
- Study Findings : In a study involving 261 primary leukemia patient samples, 78 samples showed sensitivity to this compound. The compound was particularly effective against minimally differentiated AML (M0) and T-ALL .
- Therapeutic Window : The selectivity of this compound for MERTK-expressing cells suggests a favorable therapeutic window, as normal mononuclear cells were resistant to concentrations below 500 nM .
- Combination Therapy with Methotrexate :
Data Summary
Mechanism of Action
UNC2025 exerts its effects by inhibiting the activity of Mer tyrosine kinase and Fms-like tyrosine kinase 3. It binds to the active sites of these kinases, preventing their phosphorylation and subsequent signaling pathways. This inhibition leads to reduced prosurvival signaling, increased apoptosis, and decreased proliferation of leukemia cells .
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Key Notes:
- This compound’s oral bioavailability (Cmax = 1.6 µM in mice) and tumor penetration (high exposure in GBM xenografts) make it superior to earlier inhibitors like UNC1062 .
- UNC5293 offers higher MERTK specificity but lacks dual FLT3 inhibition, limiting its utility in FLT3-driven cancers .
Functional and Efficacy Comparisons
2.2.1 Anti-Leukemia Activity
- This compound reduced colony formation by 60–90% in MERTK-expressing leukemia cells at 100 nM and induced apoptosis in 30–50% of primary AML/T-ALL samples . In xenograft models, it prolonged survival by 2–3-fold and synergized with methotrexate .
- MRX-2843 , an analog, showed similar efficacy but with a wider therapeutic window in preclinical studies .
- UNC2371 and UNC5293 demonstrated weaker anti-leukemic effects in FLT3-ITD models due to lower FLT3 inhibition .
2.2.3 Immune Modulation
- This compound caused G2/M cell cycle arrest in CD8+ T cells at 750 nM, increasing PD-1<sup>high</sup> populations, which may impair anti-tumor immunity .
Toxicity and Limitations
- However, chronic use may risk autoimmune side effects due to TAM kinase inhibition .
- Resistance mechanisms (e.g., FLT3 mutations) and tumor microenvironment interactions (e.g., macrophage depletion) require further study .
Biological Activity
UNC2025 is a small molecule inhibitor specifically targeting the Mer receptor tyrosine kinase (MERTK), which has been implicated in various malignancies, particularly acute leukemias. This compound has garnered attention due to its potent biological activity, particularly in inhibiting MERTK signaling pathways, leading to apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
This compound functions primarily as a selective inhibitor of MERTK, which plays a crucial role in cell proliferation and survival in various cancers. The compound's mechanism involves:
- Inhibition of MERTK Phosphorylation : this compound effectively reduces the phosphorylation of MERTK and downstream signaling proteins such as STAT6, AKT, and ERK1/2. This inhibition leads to decreased cell survival and proliferation in MERTK-expressing cancer cell lines .
- Induction of Apoptosis : In vitro studies have demonstrated that this compound induces apoptosis in acute leukemia cell lines. For instance, treatment with this compound resulted in a significant increase in early and late apoptotic cells, indicating its efficacy in triggering programmed cell death .
- Alteration of Cell Cycle Progression : The compound also affects cell cycle dynamics, leading to a reduction in cells in the G0/G1 phases and an accumulation in G2/M phases. This shift is indicative of impaired proliferation and increased polyploidy in treated cells .
Efficacy in Preclinical Models
This compound has shown promising results across various preclinical models:
- Acute Leukemia Models : In studies involving B-cell acute lymphoblastic leukemia (B-ALL) and acute myeloid leukemia (AML) cell lines, this compound demonstrated dose-dependent inhibition of cell growth and viability. For example, treatment with 200–300 nM this compound led to 25–90% cell death after 48 hours .
- Primary Patient Samples : The compound was tested on primary MERTK-expressing patient samples, where it exhibited significant reductions in colony formation at concentrations as low as 25 nM, achieving over 90% inhibition at 300 nM . This selectivity underscores its potential therapeutic window compared to normal cells with low MERTK expression.
Table 1: Summary of Biological Activity Data for this compound
Cell Line | IC50 (nM) | Apoptosis Induction (%) | Colony Formation Inhibition (%) | Cell Cycle Alteration |
---|---|---|---|---|
B-ALL (697) | 2.7 | 25–90 (200–300 nM) | >90% at 300 nM | Accumulation in G2/M |
T-ALL (Jurkat) | Not specified | Significant | Not specified | Accumulation in G2/M |
AML (Kasumi-1) | Not specified | Significant | >90% at 300 nM | Accumulation in G2/M |
Case Studies
Several studies have highlighted the clinical relevance of this compound:
- Leukemia Treatment : In a study published by the American Association for Cancer Research, this compound was shown to enhance the therapeutic efficacy when combined with cytotoxic agents in leukemia models. The combination therapy resulted in improved survival rates compared to monotherapy .
- Antifibrotic Effects : Beyond oncology, this compound has demonstrated antifibrotic properties in models of intestinal fibrosis. The inhibitor alleviated symptoms associated with DSS-induced fibrosis by targeting MERTK-mediated pathways .
- Antiplatelet Activity : Research has indicated that this compound exhibits antithrombotic effects by inhibiting platelet activation. This property could be beneficial for patients with thrombotic complications associated with malignancies .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of UNC2025, and how selective is it against related kinases?
this compound is a potent ATP-competitive inhibitor targeting MERTK (IC₅₀ = 0.74 nM) and FLT3 (IC₅₀ = 0.8 nM). It exhibits >45-fold selectivity for MERTK over Axl (IC₅₀ = 122 nM) and >400-fold over Tyro3 (IC₅₀ = 301 nM) in enzymatic assays . Specificity validation involves parallel testing with structurally similar but inactive analogs (e.g., UNC2369) and kinase profiling across 305 kinases to confirm minimal off-target effects .
Q. How does this compound modulate CD8+ T cell proliferation and function in vitro?
this compound induces dose-dependent cell cycle arrest in CD8+ T cells. At 750 nM, it reduces proliferation by 80% (3-day exposure) and 95% (6-day exposure), measured via BrdU incorporation and forward scatter changes. It also suppresses PD-1 expression (60% reduction at 500 nM) and cytokine secretion (IFNγ: 70% reduction; IL-2: 65% reduction), suggesting immune checkpoint modulation .
Q. What in vitro models are used to evaluate this compound’s efficacy in glioblastoma (GBM)?
Common models include:
- Adult GBM cell lines : U251 and A172 (p21/p16 pathway mutations).
- Pediatric GBM cell line : SF188.
- 3D neurosphere assays : Measures neurosphere diameter reduction (e.g., 40% decrease at 400 nM in SF188 cells).
- Colony formation assays : this compound (200 nM) completely abolishes colony formation in A172 and U251 cells .
Advanced Research Questions
Q. How do researchers optimize this compound concentrations to balance efficacy and toxicity in leukemia models?
Dose optimization involves:
- IC₅₀ titration : For B-ALL cells, Mer phosphorylation is inhibited at IC₅₀ = 2.7 nM, while Flt3 inhibition in AML cells requires IC₅₀ = 14 nM .
- In vivo pharmacokinetics : A single oral dose (3 mg/kg) reduces Mer phosphorylation by >90% in bone marrow leukemia cells without significant toxicity .
- Toxicity thresholds : Prolonged exposure to >200 nM induces irreversible senescence in GBM cells, necessitating time-restricted dosing .
Q. What methodologies confirm this compound-induced cellular senescence in cancer cells?
Key techniques include:
- β-galactosidase staining : Quantifies senescence-associated β-gal activity (e.g., 4-fold increase in A172 cells at 200 nM) .
- Secretome analysis : ELISA measures senescence-associated cytokines (IL-6, IL-8) .
- Cell cycle profiling : Flow cytometry reveals G0/G1 arrest and polyploidy (≥8N DNA content) .
Q. How does this compound synergize with chemotherapy in GBM treatment?
Synergy is assessed via:
- Bliss additivity model : this compound + temozolomide (TMZ) shows additive effects in reducing colony formation (60% vs. 40% for monotherapy) .
- Mechanistic overlap : this compound enhances TMZ-induced DNA damage by suppressing MERTK/Akt survival signaling .
- Reversibility testing : Senescence induced by this compound is irreversible, while cell cycle arrest is transient, informing combination timing .
Q. How are data contradictions resolved regarding this compound’s efficacy across cell lines?
Contradictions (e.g., variable IC₅₀ in pancreatic vs. leukemia cells) are addressed by:
- Context-dependent signaling : MERTK dependency varies by cancer type (e.g., Gas6/MerTK axis dominance in NSCLC vs. Flt3 in AML) .
- Compensatory pathways : Axl upregulation in MERTK-inhibited cells requires co-targeting (e.g., this compound + Axl inhibitors) .
- Patient-derived xenografts (PDX) : Validates efficacy in heterogeneous tumor populations .
Q. What advanced techniques characterize this compound’s impact on polyploidy in leukemia?
- Flow cytometry with Po-Pro-1/PI staining : Distinguishes apoptotic (sub-G1) and polyploid (≥4N) populations .
- Live-cell imaging : Tracks mitotic errors and endoreduplication post-UNC2025 treatment .
- Survivin knockdown : Confirms survivin downregulation (via siRNA) as a mediator of polyploidy-driven apoptosis .
Q. Methodological Tables
Table 1. Key Pharmacokinetic Parameters of this compound
Parameter | Value (Mouse Model) | Reference |
---|---|---|
Oral bioavailability | >80% | |
Plasma half-life | 6–8 hours | |
Tumor penetration | 90% Mer inhibition at 3 mg/kg |
Table 2. This compound-Induced Senescence Markers in GBM Cells
Marker | A172 (200 nM) | U251 (200 nM) | SF188 (200 nM) |
---|---|---|---|
β-galactosidase+ | 85% | 70% | 90% |
IL-6 secretion | 4-fold ↑ | 3-fold ↑ | 5-fold ↑ |
p21 expression | 3.5-fold ↑ | 2-fold ↑ | 4-fold ↑ |
Properties
IUPAC Name |
4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHVHLADKXCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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